molecular formula C12H16N2O2 B135624 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine CAS No. 148245-18-5

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine

Cat. No. B135624
M. Wt: 220.27 g/mol
InChI Key: FBKOLJGPLNOPEN-UHFFFAOYSA-N
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Description

The compound "1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine" is a chemical structure that is of interest due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of anti-hypertensive drugs like Doxazosin. The compound features a piperazine ring, which is a common moiety in many drug molecules due to its versatility and the ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. An improved one-pot synthesis method for a similar compound, N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, has been described, which is an important intermediate for the anti-hypertensive drug Doxazosin . This process involves the reaction of ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate with piperazine, yielding higher and more consistent yields compared to previous methods. Other studies have reported the synthesis of piperazine derivatives through various methods, including nucleophilic substitution reactions and multi-step synthesis processes .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex, with the potential for polymorphism as seen in the study of 1,4-piperazine-2,5-diones, which produced different polymorphic crystalline forms . The molecular structure of a novel 1-benzhydryl-piperazine derivative has been confirmed by X-ray diffraction, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the synthesis of 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety involves treating intermediates with N-aryl-2-chloroacetamides and acyl chlorides . The reactivity of these compounds allows for the design of molecules with specific biological activities, such as bradycardic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The polymorphic forms of 1,4-piperazine-2,5-diones exhibit different hydrogen-bonding networks, which can affect their solubility and stability . The antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been evaluated, with some compounds showing significant activity against bacterial and fungal strains, as well as moderate antioxidant activity .

Scientific Research Applications

Synthesis and Intermediate for Antihypertensive Drugs

  • Improved Synthesis for Doxazosin Intermediate : An improved process for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a significant intermediate in the preparation of the antihypertensive agent Doxazosin, has been developed (Ramesh, Reddy, & Reddy, 2006).

Antidepressant Applications

  • Dual Antidepressant Drugs : Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine, when combined with benzo[b]thiophene, showed promise as dual antidepressants, exhibiting affinity for 5-HT(1A) receptors and serotonin reuptake inhibition (Silanes et al., 2004).

Bradycardic Agents

  • Bradycardic Potency : A series of 1,3‐dihydro‐2H‐3‐benzazepin‐2‐ones with a piperazine moiety were synthesized, showing vasorelaxant and heart-rate-reducing activities with bradycardic potency (Liang et al., 2010).

Antimalarial Agents

  • Potential Anti-Malarial Activity : Certain piperazine derivatives were identified as having anti-malarial activity. The structures of active and nonactive derivatives were studied to understand the role of molecular conformation in generating activity (Cunico et al., 2009).

Antidiabetic Compounds

  • New Antidiabetic Agents : Piperazine derivatives were identified as potent antidiabetic agents in a rat model of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Polymer Synthesis

  • Polyamides with Bioactive Molecules : The synthesis of polyamides containing bioactive molecules like theophylline and thymine, with piperazine as part of the structure, demonstrates the versatility of this compound in creating new materials (Hattori & Kinoshita, 1979).

Antibacterial and Antifungal Agents

  • Synthesis of Norfloxacin Derivatives : Piperazine substituted norfloxacin derivatives were synthesized, showing potential as antimicrobial agents (Yadav & Joshi, 2008).

Luminescent Properties and Electron Transfer

  • Photo-induced Electron Transfer : Studies on novel piperazine substituted naphthalimide compounds revealed their luminescent properties and the potential for photo-induced electron transfer (Gan et al., 2003).

α1-AR Antagonists

  • α1-AR Antagonistic Activities : Synthesized 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives were evaluated for their α1-AR antagonistic activities (Li et al., 2008).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-11-12(16-8-7-15-11)9-10(1)14-5-3-13-4-6-14/h1-2,9,13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKOLJGPLNOPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360062
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine

CAS RN

148245-18-5
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,4-benzodioxan-6-amine (2.00 g, 13.2 mmol), bis-(2-choroethyl)amine hydrochloride (3.54 g, 19.8 mmol) and potassium carbonate (1.83 g, 13.2 mmol) in of 20 mL chlorobenzene is heated to reflux for 24 hours. The dark brown reaction mixture is then partitioned between 3N NaOH and methylene chloride. The organic layer is separated, dried over Mg2SO4, filtered and concentrated. Purification by flash column chromatography (8% methanol/methylene chloride on silica) provides 0.88 g (30%) of the desired 1-(1,4-benzodioxan-6-yl) piperazine as a white solid (m.p. 138° C., TLC Rf 0.37 with 10% methanol/methylene chloride).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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